molecular formula C16H20N6O2 B14285455 4,4'-(1,2-Ethanediylbis(oxy))bis(3-aminobenzenecarboximidamide) CAS No. 125880-78-6

4,4'-(1,2-Ethanediylbis(oxy))bis(3-aminobenzenecarboximidamide)

Cat. No.: B14285455
CAS No.: 125880-78-6
M. Wt: 328.37 g/mol
InChI Key: YHZGQADCZYIQNO-UHFFFAOYSA-N
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Description

4,4’-(1,2-Ethanediylbis(oxy))bis(3-aminobenzenecarboximidamide) is a complex organic compound characterized by its unique structure, which includes two aminobenzenecarboximidamide groups connected by an ethane-1,2-diylbis(oxy) linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,2-Ethanediylbis(oxy))bis(3-aminobenzenecarboximidamide) typically involves a multi-step process. One common method starts with the preparation of the intermediate 4,4’-(1,2-ethanediylbis(oxy))dibenzonitrile, which is then subjected to a series of reactions to introduce the aminobenzenecarboximidamide groups. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,2-Ethanediylbis(oxy))bis(3-aminobenzenecarboximidamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminobenzenecarboximidamide groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile employed.

Scientific Research Applications

4,4’-(1,2-Ethanediylbis(oxy))bis(3-aminobenzenecarboximidamide) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,4’-(1,2-Ethanediylbis(oxy))bis(3-aminobenzenecarboximidamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(1,2-Ethanediylbis(oxy))bis(benzoic acid): Similar structure but with carboxylic acid groups instead of aminobenzenecarboximidamide groups.

    4,4’-(1,2-Ethanediylbis(oxy))bis(1,2,5-oxadiazol-3-amine): Contains oxadiazole rings instead of aminobenzenecarboximidamide groups.

Uniqueness

4,4’-(1,2-Ethanediylbis(oxy))bis(3-aminobenzenecarboximidamide) is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

125880-78-6

Molecular Formula

C16H20N6O2

Molecular Weight

328.37 g/mol

IUPAC Name

3-amino-4-[2-(2-amino-4-carbamimidoylphenoxy)ethoxy]benzenecarboximidamide

InChI

InChI=1S/C16H20N6O2/c17-11-7-9(15(19)20)1-3-13(11)23-5-6-24-14-4-2-10(16(21)22)8-12(14)18/h1-4,7-8H,5-6,17-18H2,(H3,19,20)(H3,21,22)

InChI Key

YHZGQADCZYIQNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)N)OCCOC2=C(C=C(C=C2)C(=N)N)N

Origin of Product

United States

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